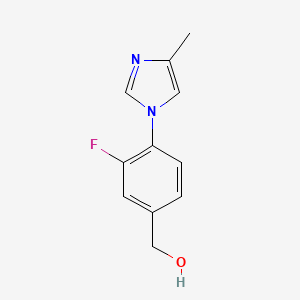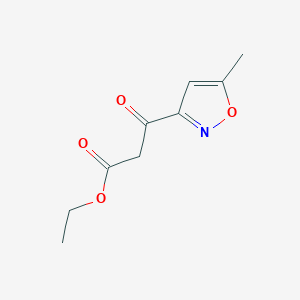
Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate typically involves the cyclization of β-oxo esters with hydroxylamine hydrochloride. The reaction is carried out under acidic conditions to form the isoxazole ring. The general reaction scheme is as follows:
Starting Materials: β-oxo ester and hydroxylamine hydrochloride.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The β-oxo ester is reacted with hydroxylamine hydrochloride in the presence of an acid catalyst. The reaction mixture is heated to reflux, leading to the formation of the isoxazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the isoxazole ring.
Reduction Products: Reduced heterocyclic compounds.
Substitution Products: Various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the biological activity of isoxazole derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: This compound has a similar isoxazole ring structure but differs in its functional groups.
3-amino-5-methylisoxazole: Another isoxazole derivative with an amino group, used in different synthetic applications.
Uniqueness: Ethyl 3-(5-methylisoxazol-3-yl)-3-oxopropanoate is unique due to its specific ester functional group, which allows for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
ethyl 3-(5-methyl-1,2-oxazol-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H11NO4/c1-3-13-9(12)5-8(11)7-4-6(2)14-10-7/h4H,3,5H2,1-2H3 |
InChI Key |
HJEDSEGYQMJIDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NOC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


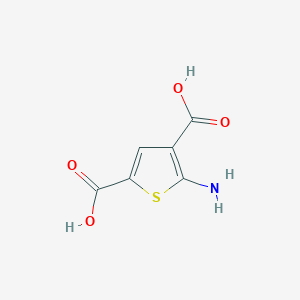
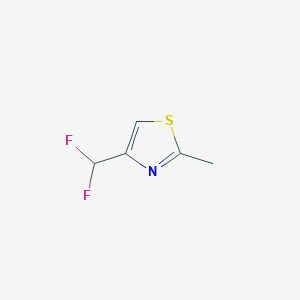




![4-[(5-Bromo-2-chlorophenoxy)methyl]oxane](/img/structure/B12067762.png)

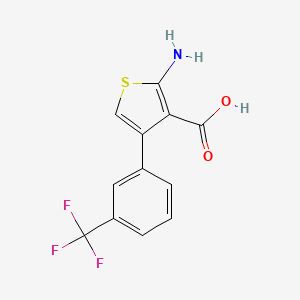

![(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)
![N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12067790.png)

